2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Description
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide is a thiophene-based compound characterized by a chloroacetyl substituent at the 2-position and a carboxamide group at the 3-position of the thiophene ring. The compound has been synthesized via reactions involving chloroacetyl chloride and aminothiophene precursors under basic conditions, as seen in analogous synthetic routes for related thiophene derivatives . Despite its structural promise, commercial availability of this compound has been discontinued, likely due to challenges in synthesis, stability, or safety concerns .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-5(2)15-9(7(4)8(11)14)12-6(13)3-10/h3H2,1-2H3,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBUPLMJCBBJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide typically involves the chloroacetylation of amino compounds. One common method is the reaction of 4,5-dimethylthiophene-3-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of solvents and reagents is carefully managed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Chloroacetyl Chloride: Used for chloroacetylation reactions.
Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the reaction.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Carboxylic Acids and Amines: Formed through hydrolysis of the carboxamide group.
Scientific Research Applications
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Analogous Syntheses :
- Cyanoacetylated Derivatives: describes the use of 1-cyanoacetyl-3,5-dimethylpyrazole to introduce cyanoacetamido groups, a safer alternative to chloroacetyl chloride, which is highly corrosive and toxic .
- Methyl Ester Analog: Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate () replaces the carboxamide with a methyl ester, altering solubility and reactivity.
Structural and Functional Comparisons with Similar Compounds
Key Observations :
- Polarity and Bioactivity: The cyanoacetamido group in Compound 92a enhances polarity, improving free radical scavenging compared to the chloroacetyl group in the target compound .
- Ester vs.
Physicochemical Properties and Stability
- Solubility : The carboxamide group in the target compound likely improves aqueous solubility over methyl ester derivatives .
Biological Activity
2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide is a synthetic compound characterized by its unique structure, which includes a thiophene ring and various functional groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C9H11ClN2O2S
- Molecular Weight : 246.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The thiophene ring may enhance the compound's binding affinity and specificity towards these targets .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance:
- Case Study : In a study evaluating the effects of related compounds on cancer cell lines, it was found that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines (e.g., HepG2 cells). The IC50 values for these compounds ranged from 1.30 μM to higher concentrations depending on structural modifications .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| FNA | HepG2 | 1.30 |
| SAHA | HepG2 | 17.25 |
This suggests that this compound may also possess similar anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Thiophene-based | Antimicrobial and anticancer potential |
| 2-[(Chloroacetyl)amino]-4,5-dimethylfuran-3-carboxamide | Furan-based | Different chemical properties |
| 2-[(Chloroacetyl)amino]-4-methylthiazole | Thiazole-based | Potentially lower activity |
This table highlights the uniqueness of the thiophene structure and its associated biological activities compared to other heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
